molecular formula C14H15NO4 B11049818 N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropanecarboxamide

N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropanecarboxamide

Cat. No. B11049818
M. Wt: 261.27 g/mol
InChI Key: LKLJNPPZTLRVGZ-UHFFFAOYSA-N
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Description

N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropanecarboxamide is a synthetic organic compound that belongs to the class of benzodioxin derivatives This compound is characterized by the presence of a benzodioxin ring system fused with a cyclopropane carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropanecarboxamide typically involves the following steps:

    Formation of the Benzodioxin Ring: The initial step involves the formation of the benzodioxin ring system. This can be achieved by the reaction of catechol with an appropriate dihalide under basic conditions to form the 1,4-benzodioxin core.

    Acetylation: The benzodioxin core is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to introduce the acetyl group at the 7-position.

    Cyclopropanecarboxamide Formation: The final step involves the introduction of the cyclopropanecarboxamide group. This can be achieved by reacting the acetylated benzodioxin with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the acetyl and cyclopropane groups, using reagents such as halides or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or nucleophiles in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropanecarboxamide has found applications in various fields of scientific research:

Mechanism of Action

The mechanism of action of N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes, such as cholinesterases and lipoxygenases . This inhibition is achieved through the binding of the compound to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate.

Comparison with Similar Compounds

N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropanecarboxamide can be compared with other benzodioxin derivatives and cyclopropanecarboxamide compounds:

properties

Molecular Formula

C14H15NO4

Molecular Weight

261.27 g/mol

IUPAC Name

N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropanecarboxamide

InChI

InChI=1S/C14H15NO4/c1-8(16)10-6-12-13(19-5-4-18-12)7-11(10)15-14(17)9-2-3-9/h6-7,9H,2-5H2,1H3,(H,15,17)

InChI Key

LKLJNPPZTLRVGZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1NC(=O)C3CC3)OCCO2

Origin of Product

United States

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